molecular formula C25H20ClN3O3S B11140182 (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11140182
M. Wt: 478.0 g/mol
InChI Key: JJKKRSMCJJMJCZ-JCMHNJIXSA-N
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Description

The compound (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a structurally complex heterocyclic molecule featuring:

  • Core structure: A thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold, which combines thiazole and triazole rings fused into a bicyclic system.
  • Substituents: A 4-butoxyphenyl group at position 2, contributing lipophilicity and steric bulk. A (Z)-configured methylidene bridge at position 5, linked to a 5-(4-chlorophenyl)furan-2-yl moiety.

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478.0 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H20ClN3O3S/c1-2-3-14-31-19-10-6-17(7-11-19)23-27-25-29(28-23)24(30)22(33-25)15-20-12-13-21(32-20)16-4-8-18(26)9-5-16/h4-13,15H,2-3,14H2,1H3/b22-15-

InChI Key

JJKKRSMCJJMJCZ-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo[3,2-b][1,2,4]triazole core.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable butoxyphenyl halide reacts with the thiazolo[3,2-b][1,2,4]triazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a similar nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Assembly: The final step involves the condensation of the furan ring with the thiazolo[3,2-b][1,2,4]triazole intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of dechlorinated products.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the butoxyphenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Dechlorinated products.

    Substitution: Substituted derivatives at the butoxyphenyl and chlorophenyl groups.

Scientific Research Applications

Biological Activities

Research has shown that compounds containing thiazole and triazole structures often possess a range of biological activities. The specific activities associated with (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The incorporation of the furan moiety may enhance this activity due to its ability to interact with microbial enzymes or cell membranes .
  • Antitumor Properties : Studies indicate that derivatives of thiazole and triazole compounds can inhibit tumor cell proliferation and angiogenesis. This makes them potential candidates for cancer therapy .
  • Anti-inflammatory Effects : Certain thiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from simpler precursors. The synthesis pathways often include:

  • Condensation Reactions : These are crucial for forming the thiazole and triazole rings.
  • Functionalization Steps : Modifications to introduce the butoxyphenyl and chlorophenyl groups enhance the compound's biological profile.

Case Studies

Several studies have explored the applications of compounds related to (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

  • Antitumor Activity : A study demonstrated that derivatives with similar structural motifs exhibited IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
  • Antimicrobial Studies : Research indicated that compounds containing furan and thiazole rings showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Thiazolo-Triazolone Core

The structural analogs below highlight how substituent modifications influence physicochemical and functional properties:

Compound Name Substituents (Position 2) Substituents (Position 5) Key Features Reference
(5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}thiazolo-triazolone (Target Compound) 4-butoxyphenyl 5-(4-chlorophenyl)furan-2-yl methylidene Lipophilic (butoxy), electron-withdrawing (Cl), furan-mediated interactions
(Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (6a–j) Substituted phenylamino groups Substituted benzylidene Amino groups enhance solubility; benzylidene increases conjugation
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (4) 4-chlorophenyl Fluorophenyl-triazolyl-pyrazolyl Fluorine enhances metabolic stability; pyrazolyl adds planar rigidity
(5Z)-2-(4-butoxyphenyl)-5-(2-nitrobenzylidene)thiazolo-triazolone 4-butoxyphenyl 2-nitrobenzylidene Strong electron-withdrawing nitro group; potential redox activity

Key Observations :

  • Lipophilicity: The 4-butoxyphenyl group in the target compound and ’s analog increases hydrophobicity compared to amino or methoxy substituents .
  • Fluorophenyl groups () balance electronegativity and metabolic stability .
  • Conformational Flexibility : The furan ring in the target compound may introduce slight torsional strain compared to fully aromatic benzylidene analogs (), affecting molecular packing and crystallinity .

Comparison :

  • The target compound’s synthesis likely involves a Knoevenagel condensation for the methylidene bridge, similar to ’s method .
  • ’s thiazolo-pyrimidine derivative employs esterification steps, which are less relevant to the triazolone core but highlight the versatility of chlorophenyl incorporation .

Structural and Crystallographic Insights

  • Planarity and Packing : ’s isostructural compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly . The target compound’s furan moiety may disrupt planarity, influencing crystallinity and solubility.
  • Crystal Symmetry: Triclinic P¯1 symmetry in ’s analogs suggests dense packing, whereas bulkier substituents (e.g., butoxy in the target) could lead to monoclinic or orthorhombic systems .

Biological Activity

The compound (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that combines thiazole and triazole rings with various functional groups. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H24ClN3O3S
  • Molecular Weight : 478.0 g/mol
  • InChI Key : InChI=1S/C25H24ClN3O3S/c1-2-28-25(29)20-10-11-21(30)22(31)23(20)24(26)19-9-8-18(27)17-7-6-16(19)5-4/h6-11,17,19H,2-5,12-15H2,1H3/b28-25Z

The presence of the butoxyphenyl and chlorophenyl furan moieties enhances the compound's potential pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with structural similarities to (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antibacterial properties. For instance:

  • Furan Derivatives : A study on furan derivatives demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that the furan moiety contributes to antimicrobial effects .

Anticancer Activity

The thiazole and triazole components are known for their anticancer properties. In vitro studies show that derivatives of thiazolidinone containing furan moieties exhibit moderate to strong antiproliferative activity in various cancer cell lines:

  • A specific derivative showed potent anticancer activity against human leukemia cell lines with IC50 values indicating effective cytotoxicity . The mechanism involves inducing apoptosis through various assays including LDH and flow cytometry.

Antioxidant Activity

Compounds similar to (5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have also been evaluated for antioxidant properties. The antioxidant capacity was measured using phosphomolybdate assays, demonstrating significant activity across various derivatives .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerPotent activity in leukemia cell lines
AntioxidantSignificant antioxidant capacity

Case Studies

  • Antimicrobial Study : A derivative similar to the target compound was synthesized and tested against multiple bacterial strains. Results indicated broad-spectrum efficacy exceeding traditional antibiotics like streptomycin .
  • Anticancer Research : A series of thiazolidinone derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. The findings highlighted the role of functional groups in enhancing anticancer activity .

Q & A

Basic Synthesis Methodology

Q: What is the standard protocol for synthesizing this thiazolo-triazolone derivative? A: The compound can be synthesized via a multi-step approach:

  • Step 1: React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 h) to form the thiazolidinone core .
  • Step 2: Introduce the furan-2-ylmethylidene group via condensation with 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic conditions.
  • Step 3: Purify via recrystallization (DMF/ethanol or DMF/acetic acid) .
    Key Considerations: Use Z-selective conditions (e.g., steric hindrance, temperature) to favor the (5Z)-configuration .

Advanced Stereochemical Control

Q: How can the Z-configuration of the exocyclic double bond be ensured during synthesis? A:

  • Method: Employ bulky substituents or low-temperature conditions to kinetically trap the Z-isomer. For example, using acetic acid as a solvent may stabilize the transition state via hydrogen bonding .
  • Validation: Confirm stereochemistry via 1H^1H-NSC (Nuclear Spin Coupling) analysis of olefinic protons (J ≈ 10–12 Hz for Z-isomers) .

Basic Characterization Techniques

Q: Which analytical methods are critical for structural confirmation? A:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to verify aromatic protons, methylidene peaks (~δ 6.5–7.5 ppm), and carbonyl groups (~δ 160–180 ppm) .
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Elemental Analysis: Confirm stoichiometry (C, H, N, S, Cl) .

Advanced Tautomerism Analysis

Q: Does the compound exhibit tautomerism, and how does this impact bioactivity? A:

  • Mechanism: The thiazolo-triazolone core may undergo keto-enol tautomerism, influenced by substituents (e.g., electron-withdrawing groups stabilize the keto form) .
  • Experimental Approach: Use 1H^1H-NMR in DMSO-d6 to detect enolic protons (broad singlet at δ ~12 ppm) and compare with DFT calculations .

Basic Purification Strategies

Q: What purification methods are effective for isolating this compound? A:

  • Recrystallization: Use DMF/ethanol (1:3) for high-yield recovery .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities .

Advanced Computational Modeling

Q: How can molecular docking predict the compound’s antifungal activity? A:

  • Target: 14α-demethylase (PDB: 3LD6), critical in fungal ergosterol biosynthesis .
  • Protocol:
    • Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).
    • Dock with AutoDock Vina, focusing on hydrophobic interactions with the heme-cofactor pocket .
      Example Result: A docking score <−8.0 kcal/mol suggests strong binding .

Advanced Stability Profiling

Q: How stable is the compound under varying pH and temperature? A:

  • Oxidative Stability: Susceptible to sulfoxide formation (e.g., in H2O2); store under inert gas .
  • Thermal Stability: Decomposes above 200°C (DSC/TGA data). Use lyophilization for long-term storage .

Basic Biological Screening

Q: What assays evaluate antimicrobial activity? A:

  • MIC Testing: Use broth microdilution (CLSI guidelines) against Candida albicans and Staphylococcus aureus .
  • Antioxidant Assays: DPPH radical scavenging (IC50 < 50 µM indicates potency) .

Advanced SAR Studies

Q: How do substituents influence bioactivity? A:

  • 4-Chlorophenyl Group: Enhances lipophilicity and membrane penetration (logP > 3.5) .
  • Butoxy Chain: Longer chains (e.g., butoxy vs. methoxy) improve solubility in lipid bilayers .
    Design Strategy: Synthesize analogs with fluorophenyl or nitro groups to modulate electron density .

Advanced Reaction Mechanism Elucidation

Q: What is the mechanism for forming the thiazolo-triazolone ring? A:

  • Step 1: Thiosemicarbazide cyclization with chloroacetic acid forms the thiazolidinone ring via nucleophilic substitution .
  • Step 2: Oxidative dehydrogenation (using NaOCl or I2) closes the triazolone ring .
    Kinetic Study: Monitor intermediates via LC-MS at 30-min intervals .

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